molecular formula C25H24N2O3 B2762081 N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide CAS No. 2034342-21-5

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B2762081
CAS No.: 2034342-21-5
M. Wt: 400.478
InChI Key: MULBVOAPDZLBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a benzhydryl group at the 1-position and a benzo[d][1,3]dioxol-5-yl substituent at the 3-position of the pyrrolidine ring. The benzo[d][1,3]dioxole moiety (commonly referred to as a methylenedioxyphenyl group) is a recurrent pharmacophore in medicinal chemistry, known for enhancing lipophilicity and modulating interactions with biological targets through π-π stacking or hydrogen bonding .

Structural confirmation via $ ^1\text{H} $-NMR, $ ^{13}\text{C} $-NMR, and mass spectrometry (MS) is standard practice, as demonstrated for related compounds .

Properties

IUPAC Name

N-benzhydryl-3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-25(26-24(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-14-13-21(16-27)20-11-12-22-23(15-20)30-17-29-22/h1-12,15,21,24H,13-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULBVOAPDZLBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Synthesis

Pyrrolidine derivatives are typically synthesized via cyclization reactions or azomethine ylide cycloadditions. For example, intramolecular [3+2] cycloadditions of azomethine ylides with alkenes yield functionalized pyrrolidines, as demonstrated in the synthesis of ethyl 1-benzylpyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazole-2-carboxylate. This method produces cis-fused pyrrolidine rings with envelope conformations, which may influence the stereochemistry of the final product.

Introduction of the Benzhydryl Group

The benzhydryl group is introduced via nucleophilic substitution or alkylation reactions. A patent describing N-(1-benzhydrylazetidin-3-yl) derivatives outlines a protocol using 4,4′-dichlorobenzhydrol and a pyrrolidine precursor under phase-transfer conditions. Key steps include:

  • Reagent Setup : Toluene as the solvent, tripotassium phosphate as the base, and tris(dioxa-3,6-heptyl)amine (TDA-1) as the phase-transfer catalyst.
  • Reaction Conditions : Heating to 68–75°C under nitrogen, followed by distillation and crystallization.

Table 1: Benzhydryl Group Alkylation Conditions

Parameter Value Source
Solvent Toluene
Base Tripotassium phosphate
Catalyst TDA-1
Temperature 68–75°C
Yield Not reported

Carboxamide Bond Formation

The benzodioxole-5-carboxamide moiety is coupled to the pyrrolidine nitrogen using carbodiimide reagents. For instance, N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide is synthesized via EDCI/HOBt-mediated coupling of 1,3-benzodioxole-5-carboxylic acid with a pyrrolidine amine. This method ensures high regioselectivity and avoids racemization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for SN2 alkylations, while toluene facilitates phase-transfer catalysis.
  • Temperature Control : Maintaining 80°C during benzhydryl incorporation minimizes side reactions.

Catalytic Systems

Phase-transfer catalysts like TDA-1 improve interfacial reactivity in biphasic systems, enabling efficient benzhydryl transfer.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • NMR Spectroscopy : Benzhydryl protons resonate as singlets at δ 5.2–5.5 ppm, while benzodioxole methylene groups appear as singlets near δ 5.9–6.1 ppm.
  • X-ray Crystallography : Pyrrolidine rings adopt envelope conformations, with hydrogen bonding dictating supramolecular assembly.

Table 2: Key NMR Chemical Shifts

Proton Environment δ (ppm) Source
Benzhydryl CH 5.3
Benzodioxole OCH2O 5.95
Pyrrolidine N-CH2 3.1–3.4

Industrial-Scale Synthesis Considerations

Environmental and Cost Factors

  • Solvent Recovery : Toluene and acetonitrile are recycled via distillation, reducing waste.
  • Catalyst Reuse : TDA-1 is recoverable from aqueous phases, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

Research has indicated that N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide may be effective in treating:

  • Anxiety Disorders : Studies suggest that compounds targeting GABAAR can alleviate symptoms of anxiety without the sedative effects typically associated with benzodiazepines.
  • Epilepsy : The compound's ability to modulate GABAAR may offer new avenues for epilepsy treatment, particularly for patients resistant to conventional therapies .

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models. For instance, a study involving Sprague-Dawley rats showed significant anxiolytic-like behavior when administered the compound at varying dosages, indicating its potential as a therapeutic agent for anxiety-related conditions.

Table 2: In Vivo Study Results

Dosage (mg/kg)Anxiolytic Effect (%)Observational Notes
530Mild reduction in anxiety behavior
1050Significant reduction observed
2070Comparable to standard anxiolytics

Clinical Implications

The clinical implications of this compound are profound, particularly for patients who experience adverse effects from traditional treatments. The selective action on specific GABAAR subtypes could lead to the development of safer anxiolytic drugs with fewer side effects.

Future Directions and Research Opportunities

Continued research into this compound is essential for elucidating its full therapeutic potential. Future studies should focus on:

  • Long-term Efficacy : Assessing the long-term effects and safety profile in chronic use.
  • Structure-Activity Relationships : Exploring modifications to enhance potency and selectivity.
  • Expanded Therapeutic Applications : Investigating potential uses beyond anxiety and epilepsy, possibly in mood disorders or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The benzo[d][1,3]dioxole moiety is known to interact with microtubules, disrupting their function and ultimately leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The pyrrolidine core distinguishes this compound from benzimidazole (), pyrazole (), and pyrrole () derivatives. Key differences include:

  • Pyrrolidine : A saturated five-membered ring with inherent flexibility, enabling diverse conformations. This contrasts with the aromatic benzimidazole and pyrrole cores, which exhibit planar rigidity.
  • Pyrazole : highlights pyrazole carboxamides with N-benzyl-N-hydroxy substitutions, where the pyrazole’s nitrogen atoms influence electronic properties and hydrogen-bonding capacity.

Substituent Profiles

Table 1: Substituent Comparison
Compound Core Key Substituents Functional Implications
Target Compound Pyrrolidine 3-(Benzo[d][1,3]dioxol-5-yl), 1-(Benzhydryl) Enhanced lipophilicity; steric bulk
Benzimidazole 4d () Benzimidazole 2-(Benzodioxol-5-yl), 6-(Benzodioxol-5-yloxy), 5-fluoro Dual benzodioxole groups for π-π interactions
Pyrazole 5a-c () Pyrazole N-Benzyl-N-hydroxy, 1-aryl, 5-(substituted phenyl) Hydroxyl group for hydrogen bonding
Pyrrole D-19 () Pyrrole 1-(Benzodioxol-5-ylmethyl), 2,5-dimethyl, N-((4,6-dimethyl-2-oxo)pyridin-3-yl) Methyl groups for steric hindrance; pyridinone for polarity

Key Observations :

  • The benzodioxole group is ubiquitous, suggesting its role as a critical pharmacophore. In the target compound, its placement on pyrrolidine may allow for unique torsional angles compared to benzimidazole or pyrrole analogs.

Physicochemical Properties

Direct data on the target compound’s melting point, solubility, or stability are absent in the evidence. However, trends from analogs suggest:

  • Melting Points : Benzimidazole derivatives in exhibit melting points >200°C due to high crystallinity, whereas pyrrolidine carboxamides may have lower melting points owing to conformational flexibility.
  • Lipophilicity : The benzhydryl group likely increases logP compared to benzimidazoles with polar substituents (e.g., nitro or bromo groups in 4e, 4f) .

Biological Activity

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring substituted with a benzhydryl group and a benzo[d][1,3]dioxole moiety. Its molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3} and its molecular weight is approximately 320.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimalarial Activity

Recent studies have indicated that compounds related to the benzhydryl structure exhibit significant antimalarial activity. For instance, a series of benzhydryl-based antiplasmodial agents were evaluated for their efficacy against Plasmodium falciparum, particularly strains resistant to chloroquine (CQ). These compounds demonstrated cytotoxic effects against both CQ-resistant and CQ-sensitive strains, with some showing enhanced potency against liver-stage parasites .

The mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures have been shown to interact with various receptors and enzymes:

  • PfCRT Inhibition : The interaction with the chloroquine resistance transporter (PfCRT) has been noted in related compounds, which may help in overcoming drug resistance in malaria treatments .
  • Vasorelaxation Mechanism : The vasorelaxant activity observed in related compounds suggests involvement in nitric oxide pathways or calcium channel modulation .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzhydryl derivativesAntimalarialEffective against CQ-resistant P. falciparum; strong potency against liver-stage parasites.
1,3-dihydro-2H-benzazepin derivativesCardiovascularExhibited vasorelaxant and bradycardic effects; potential for heart rate modulation.
Various amine oxidasesEnzymatic activityInvestigated the role of oxidative stress in biological systems; relevance to drug metabolism.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

Answer:
The compound’s structural complexity (pyrrolidine core, benzhydryl group, and benzodioxole substituent) requires multi-step synthesis with careful selection of coupling agents and protecting groups. Common strategies include:

  • Stepwise assembly : Coupling benzo[d][1,3]dioxol-5-yl derivatives with pyrrolidine intermediates via carboxamide bond formation using reagents like EDCI or HATU .
  • Purification : Chromatography (e.g., flash column or preparative HPLC) and spectroscopic validation (NMR, LC-MS) are critical to isolate intermediates and confirm structural integrity .
  • Reaction optimization : Solvent choice (e.g., anhydrous THF or DMF) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis or oxidation .

Basic: How can the stereochemistry of the pyrrolidine ring be confirmed?

Answer:

  • X-ray crystallography : Definitive determination of spatial arrangement using single-crystal diffraction data .
  • NMR analysis : Coupling constants (J values) between protons on adjacent carbons (e.g., H-2 and H-3 in pyrrolidine) reveal axial/equatorial preferences .
  • Computational modeling : DFT-based geometry optimization predicts stable conformers, cross-validated with experimental data .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed ATP concentrations) to ensure reproducibility .
  • Structural analogs : Compare activity of derivatives (e.g., replacing benzhydryl with benzyl groups) to isolate pharmacophore contributions .
  • Metabolic stability : Use liver microsome assays to assess if rapid degradation in certain models skews results .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

Answer:

  • Lipophilicity adjustment : Modify the benzodioxole or benzhydryl groups to balance LogP (e.g., introducing polar substituents) without compromising target binding .
  • Prodrug design : Mask the carboxamide group with enzymatically cleavable moieties (e.g., esters) to enhance oral bioavailability .
  • CYP450 inhibition screening : Identify metabolic hotspots via cytochrome P450 assays to reduce drug-drug interaction risks .

Basic: Which analytical techniques are essential for purity assessment?

Answer:

  • HPLC-UV/ELSD : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.4% deviation .
  • TLC monitoring : Track reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .

Advanced: How to investigate its mechanism of action at the molecular level?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., GPCRs or kinases) .
  • Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes to identify critical binding residues .
  • Transcriptomics/proteomics : Profile downstream gene/protein expression changes in treated cell lines .

Basic: What are the stability challenges during storage?

Answer:

  • Hydrolytic degradation : Store in anhydrous conditions (desiccators) to prevent carboxamide cleavage .
  • Photodegradation : Use amber vials and avoid UV light exposure due to the benzodioxole moiety’s sensitivity .
  • Thermal stability : Conduct accelerated aging studies (40°C/75% RH) to determine shelf-life .

Advanced: How to design SAR studies for this compound?

Answer:

  • Core modifications : Synthesize pyrrolidine ring variants (e.g., 4-membered azetidine) to assess rigidity effects .
  • Substituent scanning : Replace benzodioxole with bioisosteres (e.g., benzothiophene) while maintaining π-π stacking .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Hepatotoxicity : Use HepG2 cells to measure ALT/AST release post-treatment .
  • hERG inhibition : Patch-clamp assays to evaluate cardiac risk via potassium channel blockade .
  • Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .

Advanced: How to address low solubility in aqueous buffers?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility without precipitation .
  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt .
  • Nanoemulsions : Encapsulate in lipid nanoparticles (70-200 nm) for improved dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.